![molecular formula C15H15N7O B2496676 N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)azetidin-3-il)-N-metiluisonicotinamida CAS No. 2310098-20-3](/img/structure/B2496676.png)
N-(1-([1,2,4]triazolo[4,3-b]piridazin-6-il)azetidin-3-il)-N-metiluisonicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a useful research compound. Its molecular formula is C15H15N7O and its molecular weight is 309.333. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
The synthesis of this compound typically involves multiple steps that may include the formation of the azetidine ring and the attachment of the triazolo-pyridazine moiety. The general synthetic route can be outlined as follows:
- Formation of Azetidine Ring : The azetidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Triazolo-Pyridazine : This step involves the incorporation of the triazolo-pyridazine fragment through nucleophilic substitution or coupling reactions.
- Methylation : The final step often includes the methylation of the nitrogen atom in the isonicotinamide part to enhance biological activity.
Biological Activities
The compound exhibits several biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Compounds with similar structures have shown significant efficacy against various bacterial strains. For instance, derivatives containing triazole rings are known for their antibacterial properties.
- Anticancer Properties : Research indicates that triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that modifications to the triazole structure can enhance anticancer activity.
- Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases.
Therapeutic Potential
The therapeutic applications of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide can be categorized as follows:
Therapeutic Area | Potential Applications |
---|---|
Infectious Diseases | Antimicrobial agents against resistant strains |
Oncology | Chemotherapeutic agents targeting specific cancer types |
Neurology | Neuroprotective drugs for conditions like Alzheimer’s |
Case Studies and Research Findings
Several studies have evaluated the efficacy of similar compounds in various biological assays:
- Antimicrobial Evaluation : A study demonstrated that derivatives with triazolo-pyridazine structures exhibited MIC values lower than 25 µg/mL against Candida albicans, suggesting high potency compared to traditional antifungals like fluconazole .
- Anticancer Activity : In vitro studies showed that triazole derivatives could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotection : Compounds similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide have been tested for neuroprotective effects in models of oxidative stress and inflammation .
Mecanismo De Acción
Target of Action
Similar triazolo[4,3-b]pyridazine derivatives have been reported to exhibit potent inhibition of the c-met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
It’s known that triazolo[4,3-b]pyridazine derivatives can interact with their targets (such as c-met protein kinase) and inhibit their activity . This inhibition can lead to a decrease in cellular growth and survival, particularly in cancer cells .
Biochemical Pathways
Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may affect pathways related to cellular growth, survival, and migration .
Result of Action
Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may lead to a decrease in cellular growth and survival, particularly in cancer cells .
Actividad Biológica
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an azetidine ring linked to a triazolo-pyridazine moiety. The presence of these heterocyclic structures is often associated with various pharmacological properties, making this compound a candidate for further research.
Structural Characteristics
The molecular formula of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is C14H15N5O. The structural features include:
- Azetidine Ring : A four-membered saturated ring that contributes to the rigidity and conformational stability of the molecule.
- Triazolo-Pyridazine Moiety : This heterocyclic component enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide exhibit a range of biological activities:
Anticancer Properties
Studies have shown that compounds containing triazole and pyridazine rings possess significant anticancer activity. For instance:
- Cytotoxicity : Preliminary data suggest that this compound may inhibit the proliferation of various cancer cell lines by targeting key proteins involved in cell survival pathways .
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | Similar piperidine and triazole structure | Anticancer properties |
3-[3-chloro phenyl]-5-(triazolopyridazine) derivatives | Contains triazole and phenyl groups | Potential anti-inflammatory effects |
7-[2-methyl-[1,2,4]triazolo[4,3-a]pyridin]-5-fluorobenzamide | Contains triazole and pyridine rings | Anticancer activity |
Anti-inflammatory Activity
Compounds with similar structural features have also been noted for their anti-inflammatory properties. The triazole moiety is often linked to the modulation of inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Antimicrobial Activity
Research has indicated that derivatives of triazole and pyridazine compounds can exhibit antibacterial properties against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide:
- Synthesis and Characterization : The synthesis of similar compounds has been achieved through various methods including heterocyclization. Characterization techniques such as NMR and mass spectrometry have been employed to confirm structural integrity and purity .
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of these compounds to specific biological targets. Such studies are crucial for understanding the mechanism of action at a molecular level .
Propiedades
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-20(15(23)11-4-6-16-7-5-11)12-8-21(9-12)14-3-2-13-18-17-10-22(13)19-14/h2-7,10,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOKWDNRJHMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.